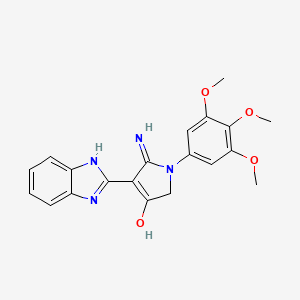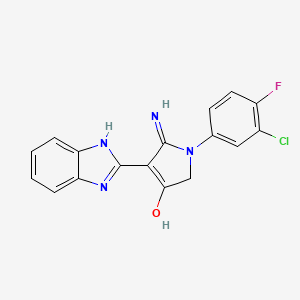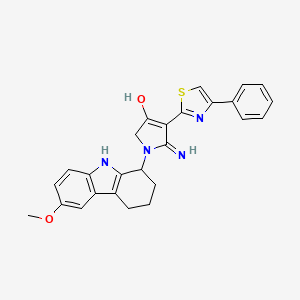![molecular formula C16H20N2O4 B603340 2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid CAS No. 1071389-71-3](/img/structure/B603340.png)
2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is a complex organic compound with a molecular formula of C17H22N2O4. This compound is characterized by the presence of a cyclohexane ring, an aniline derivative, and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reaction of cyclohexanecarboxylic acid with aniline derivatives under controlled conditions. The process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid
- 2-({4-[diethylamino]carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid
Uniqueness
2-({4-[(methylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
1071389-71-3 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34g/mol |
IUPAC Name |
2-[[4-(methylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c1-17-14(19)10-6-8-11(9-7-10)18-15(20)12-4-2-3-5-13(12)16(21)22/h6-9,12-13H,2-5H2,1H3,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
MTSNKHFTMILZHK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate](/img/structure/B603257.png)

![3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone](/img/structure/B603262.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B603265.png)
![7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B603266.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B603270.png)
![1-(2-methoxyethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B603272.png)

![1-(cyclopropylmethyl)-N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603274.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[4-(1,3-thiazol-2-yl)benzyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603275.png)
![2-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B603276.png)
![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B603278.png)
![2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B603280.png)
